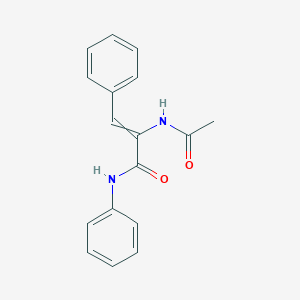![molecular formula C20H32OS B14623660 1-[4-(Dodecylsulfanyl)phenyl]ethan-1-one CAS No. 56944-52-6](/img/structure/B14623660.png)
1-[4-(Dodecylsulfanyl)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[4-(dodecylthio)phenyl]- is an organic compound with the molecular formula C20H32OS It is characterized by the presence of a dodecylthio group attached to a phenyl ring, which is further connected to an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(dodecylthio)phenyl]- typically involves the reaction of 4-(dodecylthio)benzaldehyde with a suitable acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the ethanone group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[4-(dodecylthio)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Ethanone, 1-[4-(dodecylthio)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[4-(dodecylthio)phenyl]- involves its interaction with specific molecular targets. The dodecylthio group can interact with biological membranes, potentially disrupting their function. The phenyl and ethanone groups may also interact with enzymes or receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1-(4-methylphenyl)-: Similar structure but with a methyl group instead of a dodecylthio group.
Ethanone, 1-(4-ethylphenyl)-: Contains an ethyl group instead of a dodecylthio group.
Ethanone, 1-[4-(methylthio)phenyl]-: Features a methylthio group instead of a dodecylthio group.
Uniqueness
Ethanone, 1-[4-(dodecylthio)phenyl]- is unique due to the presence of the long dodecylthio chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs
Propriétés
Numéro CAS |
56944-52-6 |
|---|---|
Formule moléculaire |
C20H32OS |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
1-(4-dodecylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C20H32OS/c1-3-4-5-6-7-8-9-10-11-12-17-22-20-15-13-19(14-16-20)18(2)21/h13-16H,3-12,17H2,1-2H3 |
Clé InChI |
MBAKURXDUCWXBZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSC1=CC=C(C=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


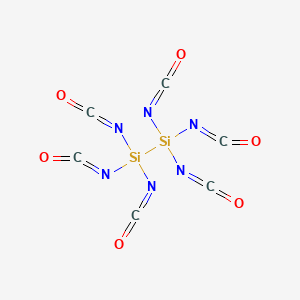
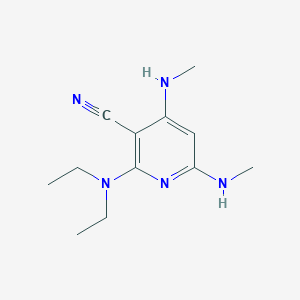
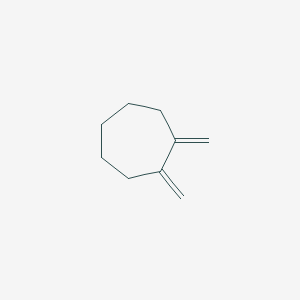
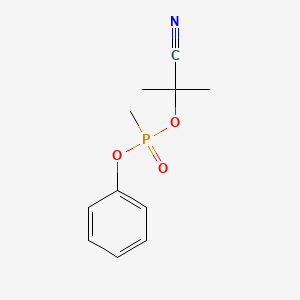

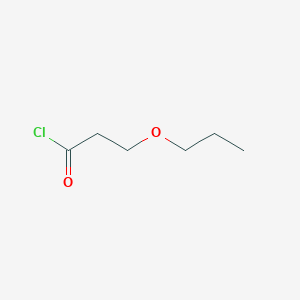
![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]sulfonyl]-](/img/structure/B14623620.png)


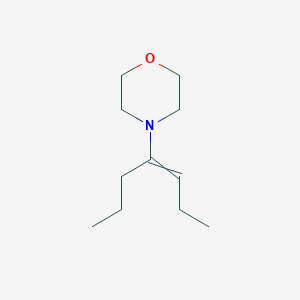

![1-Chloro-4-[4-(4-chlorophenyl)-1,4-diphenylbuta-1,2,3-trienyl]benzene](/img/structure/B14623650.png)

